Furfurylcyano acetamide
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Overview
Description
2-Cyano-3-(furan-2-yl)propanamide is an organic compound that features a cyano group, a furan ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)propanamide can be achieved through the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl)acrylamide. This process involves the use of marine and terrestrial fungi to catalyze the reduction reaction . The reaction is typically carried out under microwave radiation (55 W) to enhance the reaction rate and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(furan-2-yl)propanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
The major products formed from these reactions include reduced and substituted derivatives of 2-cyano-3-(furan-2-yl)propanamide, which can have different stereochemical configurations and functional groups .
Scientific Research Applications
2-Cyano-3-(furan-2-yl)propanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)propanamide involves its interaction with various molecular targets and pathways. The compound’s cyano group and furan ring play crucial roles in its reactivity and binding affinity to different biological targets . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(furan-2-yl)acrylamide: A precursor in the synthesis of 2-cyano-3-(furan-2-yl)propanamide.
2-Cyano-3-(furan-2-yl)propenoate: Another furan derivative with similar structural features.
Uniqueness
2-Cyano-3-(furan-2-yl)propanamide is unique due to its combination of a cyano group, a furan ring, and an amide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-cyano-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C8H8N2O2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H2,10,11) |
InChI Key |
FAMVWCMWNQIYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(C#N)C(=O)N |
Origin of Product |
United States |
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